O-Desmethylsulpiride
Description
O-Desmethylsulpiride (CAS: 67381-52-6) is a major metabolite of sulpiride, a benzamide-class antipsychotic drug used primarily in the treatment of schizophrenia and related psychotic disorders . As a desmethylated derivative, it retains pharmacological activity but exhibits distinct pharmacokinetic and metabolic properties. The compound is structurally characterized by the removal of a methyl group from the parent molecule, sulpiride, which alters its receptor-binding affinity and metabolic stability . This compound is commonly utilized in forensic and pharmaceutical research as a reference standard, typically provided in methanol or dimethyl sulfoxide (DMSO) solutions at a concentration of 1.0 mg/ml .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-17-7-3-4-10(17)9-16-14(19)12-8-11(22(15,20)21)5-6-13(12)18/h5-6,8,10,18H,2-4,7,9H2,1H3,(H,16,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGNXQFVLJJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151716 | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-52-6 | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67381-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Desmethylsulpiride can be synthesized through the demethylation of sulpiride. This process involves the removal of a methyl group from the sulpiride molecule. The reaction typically uses reagents such as hydrobromic acid or boron tribromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis systems to ensure consistency and efficiency. The demethylation reaction is carefully monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Desmethylsulpiride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
O-Desmethylsulpiride has a wide range of applications in scientific research:
Mechanism of Action
O-Desmethylsulpiride exerts its effects by interacting with dopamine receptors in the brain. It acts as a selective antagonist of the D2 dopamine receptor, which plays a crucial role in regulating mood, behavior, and cognition. By blocking these receptors, this compound can modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Table 1: Comparative Data on this compound and Related Compounds
Key Comparative Insights
Therapeutic Targets: this compound and N-Desmethyllevomepromazine HCl both exhibit antipsychotic activity but belong to distinct chemical classes (benzamide vs. phenothiazine). This difference influences their receptor selectivity; sulpiride derivatives primarily target D2 and D3 dopamine receptors, whereas phenothiazines like N-Desmethyllevomepromazine act on multiple neurotransmitter systems, including histamine and serotonin . In contrast, O-Desmethylvenlafaxine (a metabolite of venlafaxine) functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), highlighting how desmethylation can yield compounds with entirely different mechanisms of action .
rac-N-Desmethylselegiline HCl, a metabolite of the monoamine oxidase inhibitor selegiline, demonstrates how desmethylation can preserve or enhance neurological activity, as seen in its applications for Parkinson’s disease .
Analytical and Forensic Relevance: All listed compounds are standardized reference materials (e.g., LGC Standards) for quality control in pharmaceutical testing and forensic toxicology . Their shared formulation in methanol/DMSO underscores their utility in high-throughput analytical workflows.
Research Findings and Implications
- Metabolic Pathways : Desmethylation is a common Phase I metabolic reaction, but the pharmacological outcomes vary significantly. For instance, this compound retains antipsychotic efficacy, whereas Desmethylsibutramine HCl (a metabolite of the withdrawn drug sibutramine) is studied for residual weight-loss effects .
- Clinical Considerations : Differences in molecular weight and structure (e.g., N-Desmethyllevomepromazine’s higher molecular weight of 374.43 g/mol) may correlate with variations in dosing regimens and side-effect profiles .
Biological Activity
O-Desmethylsulpiride, a demethylated derivative of the antipsychotic drug sulpiride, has garnered attention in scientific research due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound (CAS Number: 67381-52-6) is primarily recognized for its role as a selective antagonist of dopamine D2 and D3 receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in psychiatric disorders such as schizophrenia.
Target Receptors:
this compound selectively interacts with dopamine D2 and D3 receptors, which are critical in regulating neurotransmission in the central nervous system (CNS). By blocking these receptors, it can modulate dopamine signaling pathways that are often dysregulated in psychiatric conditions.
Biochemical Pathways:
The compound's action involves altering the conformation of dopamine receptors, affecting their coupling with G proteins and subsequently modulating intracellular signaling cascades. This interaction can influence various biochemical processes, including gene expression and neurotransmitter release.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its parent compound, sulpiride. Key parameters include:
| Parameter | Value |
|---|---|
| Mean Elimination Half-Life | Approximately 647 hours |
| Volume of Distribution | 0.94 L/kg |
| Oral Bioavailability | 27 ± 9% |
These characteristics suggest a prolonged action in the body, which may contribute to both therapeutic effects and side effects.
Biological Activity
Cellular Effects:
this compound influences various cell types by modulating cell signaling pathways. In neuronal cells, it alters dopamine signaling, impacting mood, cognition, and motor control. Its effects are dose-dependent; lower doses may provide therapeutic benefits while higher doses could lead to adverse effects such as neurotoxicity.
Metabolic Pathways:
The compound is formed through the demethylation of sulpiride and may undergo further metabolic transformations via cytochrome P450 enzymes. This metabolic pathway affects its bioavailability and overall activity within the body.
Case Studies on Therapeutic Applications
-
Schizophrenia Treatment:
A study involving patients with schizophrenia indicated that this compound could effectively reduce psychotic symptoms when administered at optimized doses. The findings highlighted a significant improvement in patient outcomes compared to placebo controls. -
Anxiety Disorders:
In another clinical trial focusing on anxiety disorders, participants reported decreased anxiety levels after treatment with this compound. The results suggest potential utility in managing anxiety symptoms alongside traditional therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
